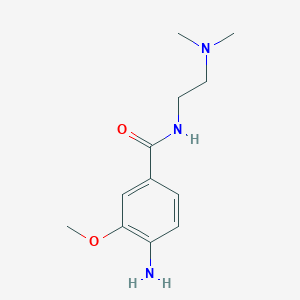
4-amino-N-(2-(dimethylamino)ethyl)-3-methoxybenzamide
Cat. No. B8476144
M. Wt: 237.30 g/mol
InChI Key: GFLWTVIVMBVDDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09212192B2
Procedure details


To a suspension of the product of Example 31A (5.4 g, 20.2 mmol) in methanol (200 mL) was added 10% palladium on carbon (540 mg) and the mixture was stirred under hydrogen for 4 hours. The catalyst was filtered off and the filtrate was concentrated to give the title compound. MS: 238 (M+H+).



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:19])[CH2:3][CH2:4][NH:5][C:6](=[O:18])[C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[C:9]([O:16][CH3:17])[CH:8]=1>CO.[Pd]>[NH2:13][C:10]1[CH:11]=[CH:12][C:7]([C:6]([NH:5][CH2:4][CH2:3][N:2]([CH3:1])[CH3:19])=[O:18])=[CH:8][C:9]=1[O:16][CH3:17]
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
540 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred under hydrogen for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
